5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
Overview
Description
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine is a chemical compound with the molecular formula C17H19ClN2O2S and a molecular weight of 350.87 g/mol This compound is characterized by the presence of a benzylpiperidine moiety attached to a sulfonyl group, which is further connected to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the chloropyridine moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinopyridine: Similar structure but with a hydrazine group instead of chlorine.
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine: Another similar compound with a hydrazinyl group.
Uniqueness
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine is unique due to its specific combination of a benzylpiperidine moiety, a sulfonyl group, and a chloropyridine ring. This combination imparts distinct chemical properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-17-7-6-16(13-19-17)23(21,22)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCVANGABHEPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332461 | |
Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
735320-37-3 | |
Record name | 5-(4-benzylpiperidin-1-yl)sulfonyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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